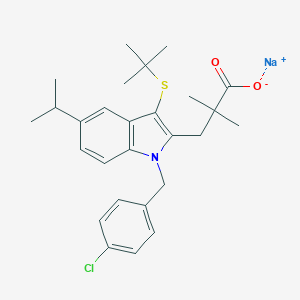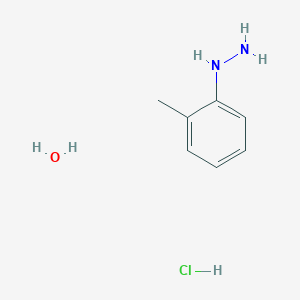
4-Benzylaniline
Overview
Description
4-Benzylaniline, also known as 4-Aminodiphenylmethane, is an organic compound with the molecular formula C13H13N. It is a derivative of aniline where a benzyl group is attached to the para position of the aniline ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various chemicals .
Mechanism of Action
Mode of Action
It’s known that 4-benzylaniline can undergo hydrochlorination in the presence of hcl to yield this compound hydrochloride . This suggests that it can participate in chemical reactions and potentially interact with biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and interactions with biological targets. For instance, it has been shown that this compound can undergo hydrochlorination in the presence of HCl .
Biochemical Analysis
Biochemical Properties
4-Benzylaniline can participate in various biochemical reactions. It can undergo hydrochlorination in the presence of HCl to yield this compound hydrochloride
Molecular Mechanism
It is known to undergo various chemical reactions, such as hydrochlorination
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied. It has been found that this compound undergoes hydrochlorination in the presence of HCl to yield this compound hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylaniline can be synthesized through several methods. One common method involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, this compound is produced by the reduction of benzalaniline using sodium and alcohol. This method is preferred due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylaniline undergoes various chemical reactions, including:
Hydrochlorination: In the presence of hydrochloric acid, this compound forms this compound hydrochloride.
Substitution Reactions: It can undergo halogenation reactions to form derivatives such as 3:5-dibromo-4-aminodiphenylmethane and 3:5-di-iodo-4-aminodiphenylmethane.
Common Reagents and Conditions:
Hydrochlorination: Hydrochloric acid is used as the reagent.
Halogenation: Bromine or iodine reagents are used under controlled conditions to achieve the desired substitution.
Major Products:
This compound Hydrochloride: Formed through hydrochlorination.
Halogenated Derivatives: Formed through halogenation reactions.
Scientific Research Applications
4-Benzylaniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzylamine: Similar in structure but lacks the aromatic ring attached to the nitrogen atom.
Aniline: The parent compound without the benzyl group.
N-Benzylaniline: A derivative where the benzyl group is attached to the nitrogen atom instead of the aromatic ring.
Uniqueness: 4-Benzylaniline is unique due to the specific positioning of the benzyl group on the para position of the aniline ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
4-benzylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTRNCFZFQIWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150423 | |
| Record name | Benzenamine, 4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-12-2 | |
| Record name | Benzenamine, 4-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminodiphenylmethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the formation of 4-benzylaniline hydrochloride impact industrial processes?
A2: The formation of this compound hydrochloride during isocyanate production presents a challenge as it precipitates out of the reaction mixture due to its low solubility []. This necessitates additional steps for the recovery of this compound, impacting the overall efficiency and cost of the process. Research has focused on understanding the factors influencing the formation and stability of this salt to develop effective recovery strategies.
Q2: What spectroscopic techniques are useful for characterizing this compound and its hydrochloride salt?
A3: Several spectroscopic techniques prove invaluable for analyzing this compound and related compounds. Infrared (IR) spectroscopy, including inelastic neutron scattering (INS), allows for detailed vibrational assignments, distinguishing between the amine and its hydrochloride salt []. Additionally, ¹H NMR spectroscopy provides insights into the solution-phase chemistry of this compound, helping to monitor its liberation from the hydrochloride salt under different reaction conditions [].
Q3: Can you describe the reaction involving the hydrochlorination of this compound in chlorobenzene?
A4: The hydrochlorination of this compound in chlorobenzene leads to the formation of this compound hydrochloride []. This reaction involves the interaction of gaseous hydrogen chloride with the solvent, chlorobenzene. The product, this compound hydrochloride, exhibits a distinct infrared spectrum characterized by a strong Fermi resonance interaction, differentiating it from the starting material [].
Q4: What is the role of computational chemistry in understanding this compound and its reactions?
A5: Computational methods, such as Density Functional Theory (DFT) calculations and the PIXEL method, have been employed to gain insights into the structural properties and energetics of this compound and its hydrochloride salt []. These methods provide valuable information about lattice energies, intermolecular interactions, and solubility, contributing to a more comprehensive understanding of these compounds and their behavior in various chemical processes [].
Q5: Beyond its industrial uses, does this compound have other applications?
A6: Interestingly, research has explored the use of this compound as a targeting group for fluorescent probes designed to visualize hERG channels in living cells []. A fluorescent probe, CBH, utilizes the unique properties of this compound to enable the imaging and potential quantitative analysis of hERG channels, particularly in tumor cells []. This application highlights the versatility of this compound in scientific research beyond its traditional industrial role.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)








